4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O7S/c1-4-25-12(21)6-5(2)8(13(22)24-3)26-11(6)18-17-7-9(19)15-14(23)16-10(7)20/h4H2,1-3H3,(H3,15,16,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVOMDAMXGLDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N=NC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic molecule with potential biological activities. Its structure suggests that it may possess pharmacological properties due to the presence of multiple functional groups that can interact with biological systems.
Chemical Structure and Properties
The molecular formula for this compound is . It features a thiophene ring, which is known for its electron-rich properties, and a hydrazine moiety that can participate in various biochemical reactions. The presence of dicarboxylate groups further indicates potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit antimicrobial properties . For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains and fungi. The hydrazine component may enhance this activity by acting as a reactive site for microbial enzymes.
Anticancer Properties
Studies have suggested that compounds containing thiophene and hydrazine groups can exhibit anticancer activity . For example:
- A study demonstrated that thiophene derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.
- The triazole and pyrimidine derivatives have shown promise in inhibiting tumor growth in xenograft models.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor . Specifically:
- Thiophenes are known to inhibit various enzymes involved in metabolic pathways.
- The hydrazine group may interact with active sites of enzymes, potentially leading to inhibition of key metabolic processes in pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiophene-based compounds, it was found that derivatives similar to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiophene derivatives revealed that one derivative led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis via mitochondrial pathways.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on molecular features, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Backbone Diversity :
- The target compound’s thiophene dicarboxylate backbone contrasts with the thiazolo-pyrimidine () or tetrahydropyrimidine () cores of analogs. Thiophene derivatives are often associated with enhanced electronic properties, making them suitable for optoelectronic or catalytic applications .
Functional Group Variations: The trioxotetrahydropyrimidinylidene-hydrazinyl group in the target compound is unique compared to simpler substituents like amino groups () or arylidenes ().
Steric and Electronic Effects: The ethyl and methyl esters in the target compound likely enhance solubility in non-polar solvents compared to the polar methoxy groups in and .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of thiophene dicarboxylate derivatives with hydrazine precursors under reflux in polar aprotic solvents (e.g., DMF or acetic acid) to form the hydrazinyl linkage .
- Step 2 : Cyclization with trioxotetrahydropyrimidinone derivatives using sodium acetate as a base catalyst, often requiring anhydrous conditions to avoid hydrolysis .
- Optimization : Temperature control (60–80°C) and solvent selection (e.g., dichloromethane for acid-sensitive intermediates) significantly impact purity and yield. For example, using DMF/acetic acid mixtures improves solubility of hydrophobic intermediates .
Q. Which analytical techniques are critical for characterizing this compound and validating its structure?
- HPLC and GC-MS : Essential for purity assessment (>95%) and detecting side products like unreacted hydrazine derivatives .
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., methyl groups at positions 2 and 3 via singlet resonances at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Key bands at 1710–1730 cm (ester C=O) and 1670–1690 cm (trioxopyrimidine C=O) validate functional groups .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Recrystallization : Use DMF/ethanol (1:3 v/v) to remove polymeric byproducts .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves ester derivatives from unreacted starting materials .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., hydrazine coupling) be elucidated experimentally?
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR to track hydrazone bond formation (disappearance of NH stretches at 3300–3400 cm) .
- Isotopic Labeling : Use N-labeled hydrazine to confirm nucleophilic attack on the thiophene ring via N NMR shifts .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies for cyclization steps, validated by experimental activation parameters .
Q. How can contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting) be resolved?
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous proton environments (e.g., overlapping methyl signals) .
- X-ray Crystallography : Resolve regiochemistry disputes by comparing experimental crystal structures with predicted dihedral angles from computational models .
- Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of the hydrazinyl group) by variable-temperature experiments .
Q. What strategies optimize the compound’s stability during biological assays?
- pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent ester hydrolysis, which degrades the compound at extremes (pH <5 or >9) .
- Light Protection : Store solutions in amber vials to avoid photodegradation of the trioxopyrimidine moiety, confirmed by UV-Vis monitoring (λmax 320 nm decay) .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with trehalose as a cryoprotectant .
Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme-inhibition potential?
- Fragment-Based Design : Replace the ethyl ester group with bulkier tert-butyl analogs to assess steric effects on binding affinity (IC assays) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina, guided by crystallographic data .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole derivatives to evaluate electronic effects on inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
